![molecular formula C12H12N2O2 B1397458 1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid CAS No. 945244-36-0](/img/structure/B1397458.png)
1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid
Overview
Description
1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid, also known as 2-Methyl-1H-benzimidazol-6-yl-cyclopropanecarboxylic acid (MBCA), is an organic compound with a wide range of applications in scientific research. It is a cyclopropanecarboxylic acid derivative of the benzimidazole family and is used in a variety of synthetic and analytical processes. MBCA is a useful tool for researchers due to its ability to react with many different compounds and its relatively low cost.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid and its derivatives have been involved in the synthesis and structural analysis of complex organic compounds. For instance, organometallic complexes containing benzimidazole derivatives have been synthesized and characterized, displaying potential as cyclin-dependent kinase (Cdk) inhibitors, which are critical in cancer research (Stepanenko et al., 2011). Additionally, the synthesis of methyl 6-aryl-5-(1H-benzimidazol-2-yl)-2-methylnicotinates through cyclocondensation highlights the chemical versatility of benzimidazole derivatives in forming complex heterocyclic compounds (Dzvinchuk & Lozinskii, 2009).
Biological Activity and Pharmacological Potential
The biological activity of benzimidazole derivatives, including their antioxidant, cytotoxic, and antimicrobial properties, has been extensively studied. For example, 2-methyl-1Hbenzimidazole has shown moderate antioxidant activity and prominent cytotoxic activities, suggesting its potential in therapeutic applications (Poddar, Saqueeb, & Rahman, 2016). Similarly, the synthesis and biological evaluation of benzimidazole derivatives have been conducted to explore their antihypertensive properties, demonstrating the wide range of pharmacological activities associated with these compounds (Sharma, Kohli, & Sharma, 2010).
Advanced Materials and Molecular Engineering
Benzimidazole derivatives have also been implicated in the development of advanced materials. The co-crystallization of a benzimidazole derivative with carboxylic acids, for example, has led to the creation of multi-component compounds with varying conformations and thermal stability, indicating the potential for creating novel materials with specific properties (Zhai et al., 2017).
Computational Studies and Molecular Docking
In addition to experimental research, computational studies have provided insights into the molecular structure and properties of benzimidazole derivatives. Vibrational spectroscopy and quantum computational studies have been conducted to understand the geometrical structure, electronic, and vibrational features of benzimidazole compounds, furthering our understanding of their chemical behavior and potential applications in various fields (Khanum et al., 2022).
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class of compounds to which this molecule belongs, are known for their broad spectrum of biological activity, including antimicrobial, antifungal, analgesics, anti-diabetic, and anticancer agents . They are known to interact with various therapeutic targets due to their electron-rich environment, structural features, and binding potency .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
One benzimidazole derivative, ch5183284, is known to inhibit the kinase activity of fibroblast growth factor receptors (fgfrs) 1, 2, and 3 . This suggests that benzimidazole derivatives can affect kinase signaling pathways, although the specific pathways affected by 1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid would need further investigation.
Result of Action
Benzimidazole derivatives are known to have a broad spectrum of biological activity, suggesting that they can have various effects at the molecular and cellular level .
properties
IUPAC Name |
1-(2-methyl-3H-benzimidazol-5-yl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-13-9-3-2-8(6-10(9)14-7)12(4-5-12)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGHQQOCHYYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C3(CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184178 | |
Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
945244-36-0 | |
Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945244-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.